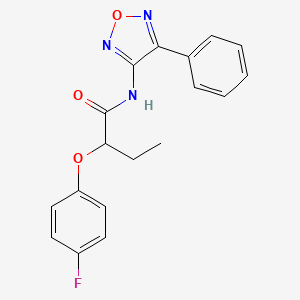

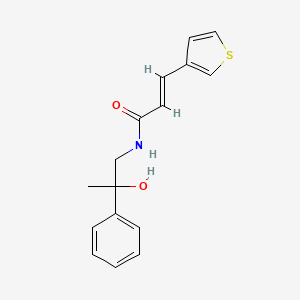

![molecular formula C18H20N4O4S B2841613 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide CAS No. 941486-65-3](/img/structure/B2841613.png)

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” are not detailed in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature .Aplicaciones Científicas De Investigación

Synthesis and Potential Herbicidal Applications

Research by Mcfadden, Huppatz, and Halladay (1993) on the synthesis of 3-Arylsulfonylaminopyrazole-4-carboxamides and -carboxylates from 3-arylsulfonylamino-3-methylthiocyanoacrylate derivatives has potential herbicidal applications. These compounds were explored for their ability to inhibit the enzyme acetohydroxyacetic acid synthase (AHAS), though none exhibited biological activity in the tested conditions. The synthetic pathway also reveals the arylsulfonylamino group's role as a leaving group, indicating its synthetic utility sensitive to solvent and steric factors (McFadden et al., 1993).

Ionophore Application for Samarium(III) Selective Sensors

Ganjali et al. (2003) discovered that N-[2-[4-[[[(cyclohexyl amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl pyrazine carboxamide (glipizid) functions as an excellent ionophore for creating a novel samarium-selective membrane sensor. This electrode exhibits a good Nernstian response to Sm3+ ions, demonstrating high selectivity and stability, indicating its potential application in analytical chemistry (Ganjali et al., 2003).

Development of H+,K+-ATPase Inhibitors

A study by Kohl et al. (1992) focused on the synthesis of [(pyridylmethyl)sulfinyl]benzimidazoles, a class of potent antisecretory (H+,K+)-ATPase inhibitors, which are crucial for gastric acid secretion control. This research led to the selection of pantoprazole as a clinical candidate, highlighting the compound's role in developing treatments for acid-related diseases (Kohl et al., 1992).

Investigation of Fluorescence Binding with Bovine Serum Albumin

Research by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides to study their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the binding interactions between small molecules and proteins, relevant for drug design and protein biochemistry (Meng et al., 2012).

Polyamides Synthesis for Material Science Applications

Banihashemi and Eghbali (1976) synthesized polyamides by condensing pyridine-2,6-dicarboxylic acid phenyl ester with various di- and tetra-amino compounds, resulting in polymers with high inherent viscosities and thermal stability. This work contributes to the development of materials with potential applications in high-performance polymers and coatings (Banihashemi & Eghbali, 1976).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)16-6-4-5-15(13-16)18(24)20-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBGUJYIEANEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2841530.png)

![(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic](/img/structure/B2841531.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)

![N-benzyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2841536.png)

![1-[(2-methylphenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2841543.png)

![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)